molecular formula C11H13BrN2 B3327005 5-Bromo-1-(2-methylpropyl)-1H-indazole CAS No. 303050-44-4

5-Bromo-1-(2-methylpropyl)-1H-indazole

Cat. No.: B3327005
CAS No.: 303050-44-4
M. Wt: 253.14 g/mol
InChI Key: QEUNTSRIZDPORJ-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methylpropyl)-1H-indazole: is a chemical compound with the molecular formula C11H13BrN2 It belongs to the class of indazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2-methylpropyl)-1H-indazole typically involves the bromination of 1-(2-methylpropyl)-1H-indazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-1-(2-methylpropyl)-1H-indazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation can be achieved using reagents like potassium permanganate.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in an aqueous medium.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 5-azido-1-(2-methylpropyl)-1H-indazole or 5-thio-1-(2-methylpropyl)-1H-indazole.

    Oxidation Products: Oxidized derivatives such as this compound-3-carboxylic acid.

    Coupling Products: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry: 5-Bromo-1-(2-methylpropyl)-1H-indazole is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the materials science industry, this compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methylpropyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can form halogen bonds with target proteins, influencing their activity. The indazole ring can participate in π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

    5-Bromo-1-(2-methylpropyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an indazole ring.

    5-Bromo-1-(2-methylpropyl)-1H-benzimidazole: Contains a benzimidazole ring, offering different biological activities.

    5-Bromoindole-2-carboxylic acid hydrazone derivatives: Known for their anticancer properties and VEGFR-2 inhibitory effects.

Uniqueness: 5-Bromo-1-(2-methylpropyl)-1H-indazole is unique due to its specific substitution pattern and the presence of the indazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-bromo-1-(2-methylpropyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13-14/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUNTSRIZDPORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)Br)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

K2CO3 was added to a solution of 5-bromoindazole and in DMF. The mixture was heated to 105° C. After disappearance of 5-bromoindazole the reaction mixture was poured onto DCM/brine. The two layers were separated and the aqueous layer was extracted with DCM (2×) and checked by TLC. The combined organics were washed with H2O (2×) and brine and dried over Na2SO4. After filtration, the filtrate was concentrated and the resulting residue was purified by chromatography with 9.5:0.5 hexane/EtOAc to provide desired product (14p).
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Synthesis routes and methods II

Procedure details

The crude 5-bromo-1H-indazole (compound 2f, 100 mmol) was dissolved in 250 mL of DMF. K2CO3 (20.7 g, 150 mmol) and 1-bromo-2-methylpropane (16.3 mL, 150 mmol) were added. The mixture was heated to 120° C. under nitrogen atmosphere for 16 hours. The mixture was cooled to room temperature and concentrated under reduced pressure. Water (200 mL) and CH2Cl2 (200 mL) were added to the residue and stirred vigorously for 30 minutes. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined extracts were dried over anhydrous MgSO4, filtered through Celite, and concentrated under reduced pressure to provide about 30 g of crude material. The crude material was purified by chromatography (1:9 to 1:4 ether/hexanes) to provide 12.870 g of compound 3f as a dark red oil, yielding 50.8% for steps A and B. MS ESI (+) m/z 253 and 255 (M+1) detected. 1H-NMR (400 MHz, CDCl3) δ 7.93 (s, 1H), 7.87 (m, 1H), 7.43 (m, 1H), 7.29 (m, 1H), 7.29 (m, 1H), 4.15 (m, 2H), 2.33 (m, 1H), 0.92 (m, 6H).
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Synthesis routes and methods III

Procedure details

Sodium hydride (80% suspension in oil, 0.7 g, 0.023 mol) was suspended in N,N-dimethylformamide (DMF) (10 ml) and then a solution of 5-bromoindazole (4.1 g, 0.021 mol) in DMF (40 ml) was added dropwise over 30 minutes. Once the addition was complete the mixture was stirred at ambient temperature for 75 minutes and then a solution of 1-bromo-2-methylpropane (3.7 g, 0.027 mol) in DMF (25 ml) was added over 10 minutes. The mixture was stirred for 5 hours and was then allowed to stand at ambient temperature overnight. The mixture was poured into water, extracted with diethyl ether and then the organic extract was washed further with water, dried over anhydrous magnesium sulfate, filtered and the filtrate was evaporated in vacuo. The residue was purified by flash column chromatography on silica gel eluting with 1:1 diethyl ether:hexane to give 5-bromo-1-(2-methylpropyl)indazole (2.67 g) and 5-bromo-2-(2-methylpropyl)indazole (1.49 g), each as an orange oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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